Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 193274-53-2
VCID: VC0066856
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3
SMILES: CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C13H21NO5
Molecular Weight: 271.313

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

CAS No.: 193274-53-2

Cat. No.: VC0066856

Molecular Formula: C13H21NO5

Molecular Weight: 271.313

* For research use only. Not for human or veterinary use.

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate - 193274-53-2

Specification

CAS No. 193274-53-2
Molecular Formula C13H21NO5
Molecular Weight 271.313
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3
Standard InChI Key IDSNQTJSDFUAEV-UHFFFAOYSA-N
SMILES CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC

Introduction

Physical and Chemical Properties

Structural Features and Molecular Parameters

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate has a molecular weight of 271.31 g/mol, consistent with its molecular formula C13H21NO5 . The compound's structure can be described as having a central piperidine ring with specific substitutions. The nitrogen atom of the piperidine ring is protected with a Boc (tert-butoxycarbonyl) group, which is a common protecting group in organic synthesis. At the 3-position, there is a quaternary carbon bearing both a methyl group and a methyl carboxylate ester. The 4-position features a ketone functionality, which contributes to the compound's reactivity profile .

Key Identification Parameters

The following table summarizes the essential identification parameters for Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate:

ParameterValueSource
CAS Number193274-53-2
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
IUPAC Name1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
InChIInChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3
InChI KeyIDSNQTJSDFUAEV-UHFFFAOYSA-N
SMILESCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
MDL NumberMFCD11506200
PubChem CID66758517

Synthesis and Applications

Synthetic Pathways

Research Applications and Future Directions

Current Research Applications

Research on Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is primarily focused on its role as a synthetic intermediate. Its unique structure makes it valuable for creating complex heterocyclic compounds that may have pharmacological properties. The compound's versatility in organic synthesis stems from the presence of multiple functional groups that can be selectively modified to access diverse chemical spaces.

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